Eupaglehnin C vs. Eupatoriopicrin – Direct Comparative Cytotoxicity (IC50) in HeLa-S3 Cervical Carcinoma Cells
In a direct side-by-side evaluation within the same experimental series, Eupaglehnin C exhibited an IC50 value of 2.19 mg/mL against HeLa-S3 cells, while eupatoriopicrin – a structurally related germacranolide co-isolated from Eupatorium glehni – showed an IC50 of 1.40 mg/mL [1]. This represents a 1.56-fold difference in potency, with eupatoriopicrin being more potent. The data originate from the same primary study, ensuring consistent assay conditions and minimizing inter-laboratory variability [1].
| Evidence Dimension | Cytotoxicity (IC50) against HeLa-S3 cervical carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 2.19 mg/mL |
| Comparator Or Baseline | Eupatoriopicrin, IC50 = 1.40 mg/mL |
| Quantified Difference | 1.56-fold lower potency for Eupaglehnin C (or eupatoriopicrin is ~1.56× more potent) |
| Conditions | HeLa-S3 human cervical carcinoma cell line; in vitro cytotoxicity assay (method described in original publication [1]) |
Why This Matters
Procurement decisions for SAR or potency studies must account for this 1.56-fold difference in IC50; Eupaglehnin C offers a less potent but chemically distinct scaffold compared to eupatoriopicrin.
- [1] Tori M, Takeichi Y, Kuga H, Nakashima K, Sono M. Seven germacranolides, eupaglehnins A, B, C, D, E, and F, and 2alpha-acetoxyepitulipinolide from Eupatorium glehni. Chem Pharm Bull (Tokyo). 2002 Sep;50(9):1250-4. View Source
